5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
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Overview
Description
5’-Chloro-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is part of the indole derivative family, known for their diverse biological activities.
Preparation Methods
The synthesis of 5’-Chloro-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
5’-Chloro-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol. The major products formed from these reactions are typically tricyclic indole derivatives .
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as 5’-chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one. These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 5’-Chloro-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one lies in its specific chloro and phenethyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5'-chloro-1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-15-7-8-17-16(13-15)19(23-11-4-12-24-19)18(22)21(17)10-9-14-5-2-1-3-6-14/h1-3,5-8,13H,4,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIZOMANDAHMEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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